molecular formula C5H6NO3P B3053359 Pyridin-3-ylphosphonic acid CAS No. 53340-11-7

Pyridin-3-ylphosphonic acid

Cat. No.: B3053359
CAS No.: 53340-11-7
M. Wt: 159.08 g/mol
InChI Key: NHUKSCUJAADYOA-UHFFFAOYSA-N
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Description

Pyridin-3-ylphosphonic acid is an organic compound with the molecular formula C₅H₆NO₃P. It is a derivative of pyridine, where a phosphonic acid group is attached to the third position of the pyridine ring. This compound is known for its strong binding ability due to the presence of both the phosphonic acid group and the pyridyl nitrogen atom, which provide multiple binding sites for metal ions .

Mechanism of Action

Phosphate supplementation of the diet of rodents has been shown to lead to reduction in the incidence of dental caries and different phosphates have different powers in reducing the cariogenic potential of the carbohydrates in a diet . Phosphonates exhibit a complex mode of action in their control of fungi. Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .

Safety and Hazards

Direct exposure to phosphonic acid may cause skin and eye irritation. If ingested or inhaled, it can harm the respiratory system and digestive tract . Hence, it is essential to handle this chemical compound with adequate protection and care .

Future Directions

Phosphonic acids are widely used in various industries such as water treatment, where they serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery . Certain derivatives of phosphonic acid are utilized as herbicides or fungicides, proving very effective in plant protection . Phosphonic acid compounds, particularly those that mimic naturally occurring biomolecules, have found significant use in medicinal chemistry, including antiviral and antibacterial applications . These diverse applications of phosphonic acid have led to ongoing research to explore its further potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-ylphosphonic acid can be synthesized through various methods. One common approach involves the reaction of 3-bromopyridine with triethyl phosphite, followed by hydrolysis. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various derivatives with different functional groups .

Comparison with Similar Compounds

Uniqueness: Pyridin-3-ylphosphonic acid is unique due to its strong binding ability and versatility in forming complexes with metal ions. This makes it particularly valuable in coordination chemistry and materials science .

Properties

IUPAC Name

pyridin-3-ylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NO3P/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUKSCUJAADYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630945
Record name Pyridin-3-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53340-11-7
Record name P-3-Pyridinylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53340-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridin-3-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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